Simulanol

Description

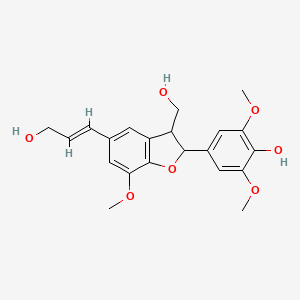

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C21H24O7 |

|---|---|

Molecular Weight |

388.4 g/mol |

IUPAC Name |

4-[3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenol |

InChI |

InChI=1S/C21H24O7/c1-25-16-9-13(10-17(26-2)19(16)24)20-15(11-23)14-7-12(5-4-6-22)8-18(27-3)21(14)28-20/h4-5,7-10,15,20,22-24H,6,11H2,1-3H3/b5-4+ |

InChI Key |

SGRRPSBKBJVKJE-SNAWJCMRSA-N |

SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C(=C3)OC)O)OC)C=CCO |

Isomeric SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C(=C3)OC)O)OC)/C=C/CO |

Canonical SMILES |

COC1=CC(=CC2=C1OC(C2CO)C3=CC(=C(C(=C3)OC)O)OC)C=CCO |

Synonyms |

4-(3-hydroxymethyl-5-((E)-3-hydroxypropenyl)-7-methoxy-2,3-dihydrobenzofuran-2-yl)-2,6-dimethoxy-phenol simulanol |

Origin of Product |

United States |

Isolation and Botanical Origins of Simulanol

Isolation from Kalopanax septemlobus

Isolation from Cestrum parqui

Cestrum parqui, commonly known as green cestrum, is a species of flowering plant from which the isolation of Simulanol has been scientifically reported. nih.gov This plant's leaves are a known source of a diverse array of secondary metabolites.

Research on the chemical constituents of Cestrum parqui has led to the identification of numerous compounds, including this compound, which is listed as one of the 76 compounds isolated from the fresh leaves of this species. nih.gov The general methodology for the isolation of these compounds involves the infusion of finely chopped fresh leaves with solvents such as methanol, methanol/water, or water/ethanol mixtures. nih.gov Following this initial extraction, the resulting infusions are dried and further extracted with solvents of increasing polarity. The separation and purification of individual compounds, including this compound, are then achieved through various chromatographic techniques. nih.gov

The phytochemical analysis of the methanolic extract of the aerial parts of Cestrum parqui has revealed the presence of several classes of compounds, which are detailed in the table below.

| Phytochemicals Detected in Cestrum parqui Methanol Extract |

| Flavonoids |

| Tannins |

| Saponins |

| Alkaloids |

| Terpenes |

| Carbohydrates |

Biosynthesis and Chemical Synthesis of Simulanol and Analogues

Synthetic Approaches

Total Synthesis Methodologies

Total synthesis involves the complete chemical synthesis of complex organic molecules from simpler, readily available precursors nih.govscripps.edursc.org. For Simulanol, a key chemical synthesis methodology involves its preparation as an oligolignol, which can be considered a biomimetic synthetic approach to mimic natural coupling processes usda.govusda.gov. While a comprehensive de novo total synthesis of this compound from basic chemical building blocks with detailed step-by-step procedures is not extensively documented in the provided search results, its formation through specific coupling reactions of monolignols is a significant synthetic route. This approach focuses on constructing the characteristic benzofuran (B130515) core and attaching the various functional groups that define this compound's structure nih.govusda.gov.

Stereoselective Synthesis

Stereoselective synthesis is a crucial aspect of preparing chiral molecules, where reactions are designed to produce a specific stereoisomer in unequal amounts iupac.org. This compound possesses defined stereochemistry, with known (+)-Simulanol having a (2S,3R) configuration and (-)-Simulanol having a (2R,3S) configuration knapsackfamily.comnih.govontosight.ai. The ability to control the stereochemical outcome is vital for synthesizing specific lignan (B3055560) isomers, as different stereoisomers can exhibit distinct biological activities. In the context of lignan synthesis, including compounds like this compound, biomimetic approaches often involve radical coupling reactions. The stereochemical control in such reactions can be influenced by various factors, including the presence of dirigent proteins in biological systems or specific reaction conditions and catalysts in chemical synthesis ebi.ac.uk. The copper acetate (B1210297) system, discussed below, represents a chemical method for preparing oligolignols that can result in specific isomers or mixtures, necessitating further separation or more refined stereocontrol strategies for pure stereoisomers.

Copper Acetate (Cu(OAc)2) System for Oligolignol Preparation

The copper acetate (Cu(OAc)2) system is a notable method employed for the chemical preparation of oligolignols, including this compound usda.govusda.gov. This system mimics the oxidative coupling processes observed in lignin (B12514952) biosynthesis. This compound, specifically identified as S(8-5)G (4-[3-hydroxymethyl-5-(3-hydroxy-propenyl)-7-methoxy-2,3-dihydrobenzofuran-2-yl]-2,6-dimethoxy-phenol), has been successfully prepared using this method usda.gov.

The synthetic procedure typically involves the oxidation of monolignols, such as coniferyl alcohol and sinapyl alcohol, in the presence of copper acetate. For instance, a reported method describes the addition of copper acetate (e.g., 1.06 g, 5.32 mmol) in water (10 mL) to a reaction solution usda.gov. This leads to the formation of a green suspension, which is then stirred, often at elevated temperatures (e.g., 100°C), for a period (e.g., 30 min), during which the solution color may change to orange usda.gov. Following the reaction, insoluble copper salts are removed by filtration, and the resulting solution, often bright yellow, is collected usda.gov. The solution is then typically acidified (e.g., to pH 5 with 0.5 M HCl) and extracted with an organic solvent like ethyl acetate usda.gov. The organic extract is dried and concentrated to yield the oligolignol mixture usda.gov.

This compound, as an (8-5)-linked oligolignol, is formed from the coupling of coniferyl and sinapyl alcohols via this Cu(OAc)2 system usda.gov. This method provides a chemical route to lignans (B1203133) and related compounds, offering insights into the non-protein-mediated chemical coupling that occurs during lignin polymerization usda.govusda.govresearchgate.net.

Table 1: Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₂₁H₂₄O₇ | nih.gov |

| Molecular Weight | 388.4 g/mol | nih.gov |

| IUPAC Name (this compound) | 4-[3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenol | nih.gov |

| IUPAC Name ((+)-Simulanol) | 4-[(2S,3R)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenol | nih.gov |

| IUPAC Name ((-)-Simulanol) | 4-[(2R,3S)-3-(hydroxymethyl)-5-[(E)-3-hydroxyprop-1-enyl]-7-methoxy-2,3-dihydro-1-benzofuran-2-yl]-2,6-dimethoxyphenol | ontosight.ai |

| XLogP3 | 1.9 | nih.gov |

| Hydrogen Bond Donor Count | 4 | nih.gov |

| Hydrogen Bond Acceptor Count | 7 | nih.gov |

Biological Activities and Molecular Mechanisms of Simulanol

Antioxidant Activity Investigations

While Simulanol is recognized for its general antioxidant potential, detailed research findings on specific mechanisms such as the inhibition of carotenoid discoloration or Fe2+-cysteine-induced lipid peroxidation are limited in the available literature. General antioxidant activity is a broad category, and specific assays for these particular mechanisms involving this compound have not been extensively reported in the provided search results.

Current research does not provide specific data or detailed findings on this compound's direct role in inhibiting carotenoid discoloration. Studies on carotenoid discoloration generally focus on the effects of various inhibitors on plant pigmentation or food preservation, but direct evidence linking this compound to this specific antioxidant mechanism is not available in the retrieved information. nih.govnih.govresearchgate.netnih.govmetabolomicsworkbench.org

Anti-inflammatory Properties

This compound exhibits notable anti-inflammatory properties, with investigations focusing on its ability to modulate key inflammatory mediators and cellular responses. nih.gov

Studies have explored the anti-inflammatory effects of this compound, including its potential to modulate nitric oxide (NO) production. While (+)-Simulanol and (-)-Simulanol have been investigated for their anti-inflammatory effects in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophages, and the activity of inducible nitric oxide synthase (iNOS) has been considered, specific IC50 values or comprehensive concentration-dependent data for this compound's direct modulation of NO production in these cellular models are not explicitly detailed in the available snippets. cytion.come-jar.org

A significant finding regarding this compound's anti-inflammatory activity is its potent inhibition of N-formylmethionylleucylphenylalanine (fMLP)-induced superoxide (B77818) production. Specifically, (-)-Simulanol (often referred to as compound 10 in relevant studies) has demonstrated strong inhibitory effects in this assay. nih.govmdpi.comresearchgate.netmdpi.com

Detailed Research Findings: In investigations involving human neutrophils, (-)-Simulanol exhibited potent inhibitory activity against fMLP-induced superoxide production. The inhibitory concentration 50% (IC50) values reported for (-)-Simulanol were less than 12 µM. nih.govmdpi.comresearchgate.netmdpi.com This indicates that a relatively low concentration of (-)-Simulanol is sufficient to significantly reduce superoxide generation, highlighting its efficacy as an anti-inflammatory agent by scavenging reactive oxygen species.

Table 1: Inhibition of N-formylmethionylleucylphenylalanine-induced Superoxide Production by (-)-Simulanol

| Compound | Assay | IC50 Value (µM) | Reference |

| (-)-Simulanol | fMLP-induced superoxide production (human neutrophils) | < 12 | nih.govmdpi.comresearchgate.netmdpi.com |

RAW 264.7 macrophages and BV2 microglial cells are widely utilized in vitro models for studying inflammatory responses and evaluating the anti-inflammatory potential of compounds. nih.gove-jar.orgresearchgate.netmdpi.comresearchgate.netresearchgate.netjpionline.orgmdpi.com

RAW 264.7 cells, derived from mouse macrophages, are commonly activated with lipopolysaccharide (LPS) to mimic inflammatory conditions, allowing researchers to assess the modulation of various inflammatory mediators. researchgate.netmdpi.com Similarly, BV2 microglial cells, an immortalized murine microglial cell line, serve as a valuable model for investigating neuroinflammation and microglial activation due to their ability to retain morphological and functional characteristics similar to primary microglia. nih.gove-jar.orgmdpi.comjpionline.org

While this compound has been evaluated in LPS-stimulated RAW 264.7 macrophages for its anti-inflammatory effects cytion.come-jar.org, and specifically for its inhibition of superoxide production in human neutrophils nih.govmdpi.comresearchgate.netmdpi.com, detailed data tables pertaining to its broader effects on other inflammatory markers (e.g., cytokines, prostaglandins) or specific pathways within these cellular models are not explicitly provided in the available search results beyond the superoxide inhibition.

Antiproliferative and Cytotoxic Effects

This compound has demonstrated antiproliferative and cytotoxic effects against various cancer cell lines in in vitro studies. researchgate.net

Growth Inhibition in Cancer Cell Lines (e.g., SMMC-7721)

Studies have shown that this compound can inhibit the growth of several human cancer cell lines. For instance, in an MTT assay, this compound exhibited cytotoxic activity against the human hepatocellular carcinoma cell line SMMC-7721, with an IC₅₀ value ranging from 1.8 to 8.8 µM. researchgate.net Beyond SMMC-7721, this compound also demonstrated inhibitory effects on other cancer cell lines, including HL-60 (leukemia), A-549 (lung carcinoma), MCF-7 (breast cancer), and SW480 (colon carcinoma), with varying IC₅₀ values. researchgate.net

The antiproliferative effects of this compound on these cell lines are summarized in the table below:

| Cancer Cell Line | IC₅₀ Range (µM) |

| HL-60 | 0.8–5.8 |

| SMMC-7721 | 1.8–8.8 |

| A-549 | 2.2–16.2 |

| MCF-7 | 1.3–15.9 |

| SW480 | 0.2–12.5 |

Anti-platelet Aggregation Activity

Beyond its cytotoxic properties, (-)-Simulanol, a lignan (B3055560), has been identified for its in vitro anti-platelet aggregation activity. mdpi.come-nps.or.krresearchgate.net This activity was observed among a group of compounds isolated from the stem wood of Formosan Zanthoxylum simulans, where 11 compounds, including (-)-Simulanol, demonstrated anti-platelet aggregation effects. mdpi.come-nps.or.kr

Enzyme Inhibitory Activities

While natural compounds are frequently investigated for their enzyme inhibitory properties, detailed kinetic studies specifically for this compound's enzyme inhibitory activities, such as α-glucosidase inhibition, are not extensively reported in the provided scientific literature in a manner that allows for a comprehensive discussion of kinetic parameters or modes of inhibition for this compound itself.

α-Glucosidase Inhibition

Alpha-glucosidase is an enzyme crucial for carbohydrate digestion, and its inhibition is a therapeutic strategy for managing type 2 diabetes by reducing postprandial hyperglycemia. nih.govwikipedia.orgnih.gov Although some reviews broadly mention this compound as having inhibitory effects against α-glucosidase, specific quantitative data, such as IC₅₀ values directly attributed to this compound for this activity, or detailed kinetic analyses, were not found in the provided sources. dcmhi.com.cn Research on α-glucosidase inhibition often involves kinetic studies to elucidate the mode of inhibition and determine inhibition constants (Kᵢ values). nih.govnih.govresearchgate.nete-nps.or.kre-nps.or.krmdpi.comresearchgate.netmdpi.commdpi.comresearchgate.net

Detailed kinetic studies, including the determination of Kᵢ values for this compound's α-glucosidase inhibition, are not available in the provided search results. Such studies typically involve measuring enzyme activity at various substrate and inhibitor concentrations. nih.gove-nps.or.kre-nps.or.krmdpi.com

The mode of enzyme inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type) is commonly determined through graphical methods such as Lineweaver-Burk and Dixon plots. nih.govresearchgate.nete-nps.or.kre-nps.or.krmdpi.comresearchgate.netmdpi.comresearchgate.net However, specific data derived from these plots, elucidating the mode of α-glucosidase inhibition by this compound, are not present in the provided information.

Antiviral Potentials (Contextual from Plant Source Research)

This compound has been isolated from plant sources that are recognized for their antiviral properties, providing a contextual basis for its potential antiviral activities. For instance, (-)-Simulanol, a form of this compound, has been isolated from the stem wood of Formosan Zanthoxylum simulans. bidd.groupunifi.it Extracts from Zanthoxylum schinifolium, a species related to Z. simulans, are reported to exhibit a range of biological activities, including antiviral effects. unifi.it

Furthermore, this compound (identified as compound 48) has been isolated from Solanum surattense. reactome.org Various parts of Solanum surattense have demonstrated significant biological activities, including antiviral effects, in both in vitro and in vivo assays. reactome.org As a lignan, this compound belongs to the broader class of phenolic compounds. Phenolic compounds are widely distributed secondary metabolites in plants and have been extensively investigated for their biological activities, showing considerable efficacy against various viruses such as herpes simplex, Epstein-Barr virus, hepatitis B virus, human immunodeficiency virus, and respiratory syncytial virus. unibo.it This classification underscores the potential for this compound to contribute to the antiviral properties observed in its source plants.

Phytotoxic Effects

Direct and detailed research findings specifically outlining the phytotoxic effects of this compound, including its influence on seed germination and effects on shoot elongation, are not explicitly available within the provided search context. While this compound is a compound derived from plants, and certain plant extracts have demonstrated phytotoxic properties, a direct causal link and specific data for this compound's role in these effects are not established in the provided information.

Some plant sources from which this compound has been isolated, such as Solanum surattense, have fruit extracts reported to exhibit phytotoxic effects. reactome.org Additionally, Cestrum parqui, another plant species containing lignans (B1203133) and other secondary metabolites, has demonstrated herbicidal properties and phytotoxic activity, affecting aspects like seed germination and shoot length. mdpi.comsoeagra.com However, the available information does not explicitly attribute these specific phytotoxic outcomes directly to this compound itself, nor does it provide detailed research findings or data tables on this compound's influence on seed germination or shoot elongation.

Influence on Seed Germination

Specific research findings detailing the direct influence of this compound on seed germination are not explicitly provided in the available search results. While general factors affecting seed germination, such as temperature, water potential, and the presence of various chemical compounds (e.g., antibiotics, essential oils, or other plant secondary metabolites) are discussed in the broader scientific literature, direct data linking this compound to the inhibition or promotion of seed germination is not present. mdpi.comsoeagra.comnih.govd-nb.infomdpi.comresearchgate.netgvsu.edu

Effects on Shoot Elongation

Similarly, explicit research findings regarding the direct effects of this compound on shoot elongation are not detailed in the provided search results. Plant growth regulators, such as auxins and gibberellins, are known to influence shoot elongation, and various chemical compounds can exert phytotoxic effects by altering these processes. mdpi.comresearchgate.netgvsu.edu However, specific studies or data tables demonstrating this compound's direct impact on shoot elongation were not found within the scope of the conducted searches.

Advanced Research Methodologies and Theoretical Considerations

In Silico Approaches

In silico approaches, leveraging computational power, play a pivotal role in modern chemical and biological research, enabling the prediction and analysis of molecular interactions without extensive laboratory experimentation. These methods are particularly valuable for compounds like Simulanol, offering insights into their potential mechanisms of action and target engagement.

Molecular Docking Studies

Molecular docking is a computational technique used to predict the preferred orientation of one molecule (the ligand) to another (the receptor or target protein) when bound together, forming a stable complex. This method aims to predict the binding affinity and the specific interactions between the ligand and the active site of the target guidetoimmunopharmacology.orgnih.govmpg.demims.comwikipedia.org. In the context of this compound, molecular docking studies have been employed to investigate its potential inhibitory effects. For instance, (-)-Simulanol, isolated from Zanthoxylum simulans fruit bark extract, was evaluated using molecular docking to assess its ability to inhibit MAPK1 and AKT1 receptors in gastric cancer cells uni.lu. Such studies are instrumental in identifying potential molecular targets and understanding the initial binding events, guiding further experimental validation.

Network Pharmacology

Network pharmacology represents a holistic approach to understanding the complex interplay between drugs, targets, and diseases, moving beyond the traditional "one-drug, one-target" paradigm to a "multiple targets, multiple effects" perspective cdutcm.edu.cnnih.govresearchgate.net. This methodology integrates various fields, including computer science, systems biology, and pharmacology, to construct intricate networks of drug-compound-target interactions nih.gov. Given this compound's natural origin and reported potential for diverse biological activities wikipedia.org, network pharmacology offers a powerful theoretical framework to elucidate its complex mechanisms of action. By analyzing how this compound might interact with multiple proteins and pathways within a biological system, researchers can gain a comprehensive understanding of its therapeutic potential and identify key biological processes it may modulate. This approach can help in screening key compounds and identifying hub targets involved in various biological processes and signaling pathways cdutcm.edu.cn.

Mechanistic Elucidation Strategies

Understanding the precise molecular mechanisms by which a chemical compound exerts its biological effects is fundamental to drug discovery and development. For natural compounds like this compound, a range of strategies are employed to elucidate these mechanisms. Initial structural determination is often achieved through advanced spectroscopic techniques, such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) analyses, which provide detailed insights into the compound's chemical structure and stereochemistry thegoodscentscompany.comfishersci.nonih.govguidetopharmacology.orgfishersci.nlfishersci.ca. Beyond structural characterization, mechanistic elucidation involves investigating how this compound interacts with biological macromolecules and cellular pathways. Molecular dynamics (MD) simulations, frequently coupled with molecular docking, are utilized to assess the stability of ligand-protein complexes and the conformational changes induced upon binding, providing dynamic insights into interactions at an atomic level guidetoimmunopharmacology.orgnih.govmpg.demims.comwikipedia.org. Furthermore, in vitro biochemical assays, such as those evaluating nitric oxide (NO) production inhibitory activity or antiproliferative activity, are crucial for validating predicted mechanisms and quantifying biological effects fishersci.cawikipedia.org. These integrated approaches are essential for fully comprehending this compound's properties and potential applications wikipedia.org.

Chemotaxonomic Significance of this compound Presence

This compound is a lignan (B3055560), a class of natural products derived from the oxidative coupling of two phenylpropanoid units thegoodscentscompany.comfishersci.nowikipedia.orguni.lu. Its presence has been noted in various plant species, including Zanthoxylum simulans uni.luthegoodscentscompany.comfishersci.no and Arabidopsis thaliana uni.lu. The distribution of specific chemical compounds within plant taxa holds significant chemotaxonomic importance, aiding in the classification of plants and the understanding of their evolutionary relationships and biosynthetic pathways fishersci.nlwikipedia.orgguidetopharmacology.orgfishersci.no. Lignans (B1203133), including this compound, serve as valuable chemotaxonomic markers, indicating shared metabolic pathways and genetic predispositions among related species fishersci.nlwikipedia.orgguidetopharmacology.org. For example, this compound has been discussed in the chemotaxonomic context of species within the Tinospora genus and Serissa japonica fishersci.nlwikipedia.orgguidetopharmacology.org. Additionally, a related compound, 7,8-simulanol-9′-O-β-d-glucoside, was identified in sugarcane molasses and demonstrated activity against free-radical-induced DNA damage, further highlighting the diverse biological and chemotaxonomic implications of this compound and its derivatives fishersci.no.

Oligolignol Profiling and Lignin (B12514952) Polymerization Hypotheses

This compound is recognized as a guaiacyl lignin, which places it within the broader context of lignin biosynthesis, a critical process for plant structural integrity uni.lu. Oligolignol profiling involves the detailed characterization of low-molecular-weight lignin precursors, which are crucial intermediates in the complex polymerization of monolignols into the lignin polymer nih.govguidetopharmacology.orgufileos.com. Studies focusing on the methanol-soluble oligolignol fraction, such as those conducted in lignifying poplar (Populus spp.) xylem, have been instrumental in elucidating the structures of numerous compounds, including dimers, trimers, and tetramers nih.govguidetopharmacology.orgufileos.com. These oligolignols are typically derived from key monolignols like coniferyl alcohol, sinapyl alcohol, their aldehyde analogs, or vanillin (B372448) nih.govguidetopharmacology.orgufileos.com. The identification and structural elucidation of these oligolignols provide strong support for the random chemical coupling hypothesis of lignin polymerization, a theory that suggests lignin formation occurs through a combinatorial free-radical coupling mechanism of monolignols nih.govguidetopharmacology.orgufileos.com. By studying these oligolignols, researchers gain valuable insights into the fundamental processes governing lignin assembly, which has implications for understanding plant biomass properties and potential industrial applications.

Compound Names and PubChem CIDs

Q & A

Q. How to structure a research paper on this compound to highlight novel contributions?

- Answer :

- Abstract : Explicitly state unresolved problems addressed.

- Results : Use subheadings to separate SAR, pharmacokinetics, and toxicity.

- Discussion : Contrast findings with prior literature and propose mechanistic hypotheses for contradictions.

- Supplementary Data : Include crystallographic data (CCDC numbers) and synthetic protocols .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.